molecular formula C11H6F3NO3 B12969942 8-(Trifluoromethoxy)quinoline-6-carboxylic acid

8-(Trifluoromethoxy)quinoline-6-carboxylic acid

Cat. No.: B12969942
M. Wt: 257.16 g/mol
InChI Key: DQXKJTXJXVDRQM-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)quinoline-6-carboxylic acid is a chemical compound characterized by the presence of a quinoline ring substituted with a trifluoromethoxy group at the 8th position and a carboxylic acid group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethoxy)quinoline-6-carboxylic acid typically involves the introduction of the trifluoromethoxy group and the carboxylic acid group onto the quinoline ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, ensuring high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethoxy)quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

    Substitution: The trifluoromethoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

8-(Trifluoromethoxy)quinoline-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethoxy)quinoline-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
  • 6-(trifluoromethoxy)quinoline-3-carboxylic acid
  • 8-(trifluoromethyl)quinoline-6-carboxylic acid

Comparison: 8-(Trifluoromethoxy)quinoline-6-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy and carboxylic acid groups on the quinoline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C11H6F3NO3

Molecular Weight

257.16 g/mol

IUPAC Name

8-(trifluoromethoxy)quinoline-6-carboxylic acid

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17)

InChI Key

DQXKJTXJXVDRQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)C(=O)O

Origin of Product

United States

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